(2,5,6-Trifluoropyridin-3-yl)methanamine

Descripción general

Descripción

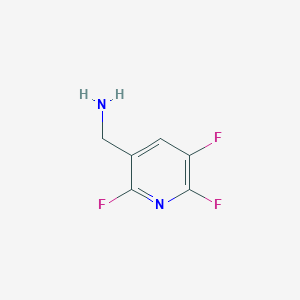

(2,5,6-Trifluoropyridin-3-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H5F3N2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5,6-trifluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of (2,5,6-Trifluoropyridin-3-yl)methanamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2,5,6-Trifluoropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antifungal Properties

Research indicates that compounds with trifluoromethyl-pyridine structures exhibit significant biological activities, including antimicrobial and antifungal effects. For instance, studies have shown that derivatives of (2,5,6-trifluoropyridin-3-yl)methanamine can enhance binding affinity to biological targets due to their unique electronic properties. This characteristic is crucial for drug development aimed at treating infections caused by resistant strains of bacteria and fungi .

Case Study: Synthesis of Antibacterial Agents

A study conducted on fluorinated aldimines derived from this compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized aldimines showed comparable effectiveness to standard antibiotics like ampicillin and kanamycin B . The mechanism of action involves the inhibition of bacterial growth through interference with metabolic pathways.

Agrochemical Applications

Development of Pesticides

The demand for effective agrochemicals continues to rise as global agricultural challenges increase. This compound serves as a key structural component in the formulation of various pesticides. Its derivatives have been utilized in the synthesis of crop protection products that are effective against agricultural pests while minimizing environmental impact .

Case Study: Fluazinam Synthesis

Fluazinam is a notable fungicide synthesized using intermediates derived from trifluoromethyl-pyridine compounds. It has been shown to exhibit higher fungicidal activity compared to traditional chlorine-based compounds . This highlights the potential of this compound in developing more efficient agrochemicals.

Material Science

Organic Electronics

The incorporation of fluorinated groups into organic materials often enhances their thermal stability and electronic characteristics. This compound can be utilized as a building block for designing novel materials in the field of organic electronics. The unique properties imparted by the trifluoromethyl group make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Synthesis and Reactivity

Versatile Synthetic Intermediate

The compound acts as a versatile intermediate for further chemical transformations. Its reactivity allows for the synthesis of more complex molecules through various chemical reactions such as alkylation and acylation. This versatility is essential for researchers looking to develop new compounds with tailored properties.

Comparative Analysis Table

| Application Area | Specific Use | Unique Features |

|---|---|---|

| Medicinal Chemistry | Antibacterial agents | Enhanced binding affinity due to electronic properties |

| Agrochemicals | Pesticide development | Effective against resistant pests |

| Material Science | Organic electronics | Improved thermal stability |

| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity and functionalization potential |

Mecanismo De Acción

The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparación Con Compuestos Similares

Similar Compounds

(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Similar in structure but with a trifluoromethyl group instead of trifluoropyridin.

6-(Trifluoromethyl)-3-pyridinamine: Another fluorinated pyridine derivative with different substitution patterns.

(5-fluoropyridin-3-yl)methanamine: Contains a single fluorine atom instead of three.

Uniqueness

(2,5,6-Trifluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms in the 2, 5, and 6 positions of the pyridine ring enhances its stability and reactivity compared to other similar compounds .

Actividad Biológica

(2,5,6-Trifluoropyridin-3-yl)methanamine is a compound of interest due to its potential biological activities. The trifluoromethyl group in pyridine derivatives has been associated with enhanced pharmacological properties, making this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound through literature reviews, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with three fluorine atoms at positions 2, 5, and 6, and an amine group at the 3-position. The presence of fluorine atoms significantly influences the compound's lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that trifluoropyridine derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with trifluoromethyl substitutions showed enhanced activity against various pathogens. For instance, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Molecular docking studies suggest potential inhibitory activity against various viral targets. For example, it has shown promise in inhibiting the replication of viruses such as the Yellow Fever Virus (YFV) .

Case Study: Efficacy Against Yellow Fever Virus

A study conducted on a hamster model demonstrated that treatment with a related trifluoropyridine derivative resulted in improved survival rates and reduced viral load when administered prior to viral exposure . This suggests that similar compounds may have therapeutic potential in treating viral infections.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds inhibit key enzymes involved in bacterial cell wall synthesis. |

| Viral Replication Inhibition | Interference with viral polymerases or proteases reduces viral replication. |

| Biofilm Disruption | Inhibition of biofilm formation enhances susceptibility to antibiotics. |

Propiedades

IUPAC Name |

(2,5,6-trifluoropyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKNICJNCJGHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666699 | |

| Record name | 1-(2,5,6-Trifluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771582-56-0 | |

| Record name | 1-(2,5,6-Trifluoropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.